N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide
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Overview
Description
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of an isoquinoline sulfonamide core with a diphenylpropenylaminoethyl substituent, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3,3-diphenyl-2-propen-1-amine with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(3,3-diphenyl-2-propen-1-yl)amino]ethylamine. This intermediate is then reacted with 5-isoquinolinesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide involves its interaction with specific molecular targets. It is known to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent dephosphorylation . This inhibition can modulate various signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A structurally related compound with similar biological activities.
N-[2-(2-Methyl-1-oxo-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide: Another sulfonamide derivative with comparable properties.
Uniqueness
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit protein tyrosine phosphatases sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic development .
Properties
CAS No. |
375854-09-4 |
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Molecular Formula |
C26H25N3O2S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[2-(3,3-diphenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C26H25N3O2S/c30-32(31,26-13-7-12-23-20-28-17-15-25(23)26)29-19-18-27-16-14-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-15,17,20,27,29H,16,18-19H2 |
InChI Key |
QRYKKBRDOPGMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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